molecular formula C19H24N2O B2550769 5-(Dibenzylamino)pentanamide CAS No. 137089-43-1

5-(Dibenzylamino)pentanamide

Cat. No. B2550769
CAS RN: 137089-43-1
M. Wt: 296.414
InChI Key: OEOFHYIWCSYXAP-UHFFFAOYSA-N
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Description

5-(Dibenzylamino)pentanamide, also known as DBPA, is a chemical compound that has been extensively studied for its potential use in scientific research. DBPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 319.45 g/mol. This compound has been shown to have a variety of interesting properties that make it useful for a wide range of applications.

Mechanism of Action

The mechanism of action of 5-(Dibenzylamino)pentanamide is not fully understood, but it is believed to interact with proteins and other biomolecules through hydrogen bonding and other non-covalent interactions. 5-(Dibenzylamino)pentanamide has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters, and may modulate their activity.
Biochemical and Physiological Effects:
5-(Dibenzylamino)pentanamide has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and receptors, and to modulate the function of ion channels and transporters. 5-(Dibenzylamino)pentanamide has also been shown to have anti-inflammatory and analgesic effects, and may have potential uses in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(Dibenzylamino)pentanamide in lab experiments is its versatility - it can be used in a variety of different applications, from organic synthesis to protein-ligand binding studies. 5-(Dibenzylamino)pentanamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of 5-(Dibenzylamino)pentanamide is its potential toxicity - it is important to handle this compound with care and to use appropriate safety precautions.

Future Directions

There are many potential future directions for research on 5-(Dibenzylamino)pentanamide. One area of interest is the development of new methods for synthesizing and purifying this compound, which could lead to improved yields and greater efficiency. Another area of interest is the development of new applications for 5-(Dibenzylamino)pentanamide, such as its use as a drug delivery agent or as a tool for studying protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of 5-(Dibenzylamino)pentanamide and its potential uses in the treatment of diseases.

Synthesis Methods

The synthesis of 5-(Dibenzylamino)pentanamide is a multi-step process that involves the reaction of several different chemicals. One common method for synthesizing 5-(Dibenzylamino)pentanamide involves the reaction of pentanoyl chloride with dibenzylamine in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate product, 5-(dibenzylamino)pentanenitrile, which is then hydrolyzed to form 5-(Dibenzylamino)pentanamide.

Scientific Research Applications

5-(Dibenzylamino)pentanamide has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a fluorescent probe for imaging biological systems. 5-(Dibenzylamino)pentanamide has also been studied for its potential use as a drug delivery agent and as a tool for studying protein-ligand interactions.

properties

IUPAC Name

5-(dibenzylamino)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c20-19(22)13-7-8-14-21(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOFHYIWCSYXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCCC(=O)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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